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Introduction

RNA splicing modulators are a class of small molecules that have emerged as a promising
therapeutic modality for a range of genetic diseases. By targeting the spliceosome or
associated factors, these molecules can alter the splicing patterns of pre-mRNA, leading to the
inclusion or exclusion of specific exons. This modulation can restore the production of
functional proteins from mutated genes or alter the levels of disease-causing protein isoforms.
This guide provides a comprehensive overview of the effects of RNA splicing modulators on
gene expression, with a focus on two prominent examples: branaplam and risdiplam. While the
term "RNA splicing modulator 3" does not refer to a specific, publicly documented compound,
the principles and effects discussed herein are representative of this class of therapeutic
agents.

RNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns
are removed from pre-messenger RNA (pre-mRNA) and coding exons are ligated together to
form mature messenger RNA (mMRNA).[1] This process is carried out by the spliceosome, a
dynamic and complex machinery composed of small nuclear RNAs (SnRNAs) and numerous
proteins.[2] Alternative splicing allows for the production of multiple distinct mRNA transcripts,
and consequently different protein isoforms, from a single gene, thereby greatly expanding the
proteomic diversity.[3] Dysregulation of splicing is a known cause or contributor to a wide array
of human diseases, including genetic disorders and cancer.[3][4]
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Mechanism of Action

RNA splicing modulators function by interacting with components of the splicing machinery to
influence splice site selection.[2] These small molecules can bind directly to pre-mRNA,
splicing factors, or the spliceosome itself.[2][5]

Branaplam, initially developed for spinal muscular atrophy (SMA), was later investigated for
Huntington's disease.[6][7] Its mechanism of action involves stabilizing the interaction between
the U1l small nuclear ribonucleoprotein (snRNP) and the pre-mRNA.[7][8] This stabilization can
promote the inclusion of exons that would otherwise be skipped.[8] In the context of
Huntington's disease, branaplam was found to induce the inclusion of a novel pseudoexon in
the huntingtin (HTT) gene transcript, leading to a frameshift and subsequent reduction of the
mutant HTT protein.[8]

Risdiplam, an approved treatment for SMA, also modulates the splicing of the Survival of Motor
Neuron 2 (SMN2) gene.[9][10] It binds to two sites on the SMN2 pre-mRNA: the exonic splicing
enhancer 2 (ESE2) in exon 7 and the 5' splice site of intron 7.[9][11] This binding displaces the
splicing repressor hnRNPG and enhances the recruitment of the U1 snRNP, leading to the
inclusion of exon 7 and the production of functional SMN protein.[3][9]

The following diagram illustrates the general mechanism of RNA splicing modulation.
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Caption: General mechanism of RNA splicing modulators.
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Quantitative Effects on Gene Expression

RNA splicing modulators can induce significant, concentration-dependent changes in the
transcriptome.[12] These effects are not limited to the intended target gene but can encompass
a wide range of off-target splicing events.[12][13]

A study on Type | SMA patient fibroblasts treated with risdiplam and branaplam revealed
extensive off-target effects.[12] High-dose risdiplam (1000 nM) altered the expression of 10,921
genes, while high-dose branaplam (40 nM) affected 2,187 genes.[12] These changes included
exon skipping, exon inclusion, and altered expression of genes involved in critical cellular
processes like DNA replication, cell cycle, and RNA metabolism.[12][13]

Number of .
. Primary
. Genes with o
Compound Concentration Splicing Reference
Altered )
. Alteration
Expression

o Exon skipping
Risdiplam 50 nM-1000nM  Upto 10,921 ) ) [12]
and inclusion

Branaplam 2nM - 40 nM Up to 2,187 Exon inclusion [12]

In Huntington's disease patient-derived cells, branaplam demonstrated a dose-dependent
reduction in both total and mutant HTT protein levels, with an IC50 consistently below 10 nM.[8]

Compound Target Effect IC50 Reference

Reduction of
Branaplam HTT protein total and mutant <10 nM [8]

forms

Experimental Protocols

The analysis of RNA splicing modulator effects on gene expression relies on a variety of
molecular biology techniques. Below are detailed methodologies for key experiments.

RNA Extraction and Quantification
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Objective: To isolate high-quality total RNA from cells for downstream applications such as RT-
gPCR and RNA-seq.

Protocol:

o Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Add a suitable
lysis reagent (e.g., TRIzol) directly to the culture dish and homogenize by pipetting.

o Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and shake
vigorously. Centrifuge at 12,000 x g for 15 minutes at 4°C.

* RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add
isopropanol and incubate at room temperature to precipitate the RNA.

* RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the
supernatant and wash the RNA pellet with 75% ethanol.

¢ Resuspension: Air-dry the pellet and resuspend in RNase-free water.

o Quantification and Quality Control: Determine the RNA concentration and purity using a
spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.

The following diagram outlines the experimental workflow for RNA extraction.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Cell Lysis
(TRIzol)

Phase Separation
(Chloroform)

RNA Precipitation
(Isopropanol)

Wash Pellet
(75% Ethanol)

Resuspend in
RNase-free Water

Quantification & QC
(Spectrophotometer,
Bioanalyzer)

Click to download full resolution via product page

Caption: Experimental workflow for RNA extraction.
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Reverse Transcription Quantitative PCR (RT-gPCR) for
Splicing Analysis

Objective: To quantify the relative abundance of different splice isoforms of a target gene.

Protocol:

Reverse Transcription: Synthesize complementary DNA (cDNA) from total RNA using a
reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

» Primer Design: Design primers that specifically amplify the different splice isoforms. For exon
skipping/inclusion events, one primer can be designed in a constitutive exon upstream and
the other in a constitutive exon downstream of the alternative exon. Isoform-specific primers
can also be designed to span the unique exon-exon junctions.

¢ gPCR Reaction: Set up gPCR reactions using a SYBR Green or probe-based master mix,
the designed primers, and the synthesized cDNA.

e Thermal Cycling: Perform the gPCR on a real-time PCR instrument. A typical program
includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and
extension.

» Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.
Calculate the relative abundance of each isoform using the AACt method, normalizing to a
stable reference gene. The Percent Spliced In (PSI) can be calculated to represent the
proportion of the transcript that includes the alternative exon.[14]

Western Blotting for Protein Isoform Analysis

Objective: To detect and quantify different protein isoforms produced as a result of alternative
splicing.

Protocol:

o Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease
inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein
lysate.
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e Protein Quantification: Determine the protein concentration of the lysates using a protein
assay (e.g., BCA assay).

o SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the
proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).[15]

o Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.[15]

» Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in TBST) to prevent non-specific antibody binding.

» Antibody Incubation: Incubate the membrane with a primary antibody specific to the target
protein. This is followed by incubation with a secondary antibody conjugated to an enzyme
(e.g., HRP) or a fluorophore.

» Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence
imaging.

e Analysis: Quantify the band intensities using densitometry software to determine the relative
abundance of the different protein isoforms.

Signaling Pathways

The effects of RNA splicing modulators can extend to the modulation of cellular signaling
pathways, sometimes leading to off-target toxicities.

p53 Signaling Pathway and Branaplam-Induced
Neuropathy

A clinical trial of branaplam for Huntington's disease was terminated due to the development of
peripheral neuropathy in participants.[6][16] Subsequent studies revealed that this toxicity is
linked to the activation of the p53 signaling pathway.[16] Branaplam treatment was shown to
induce nucleolar stress in motor neurons, leading to p53 activation and the enhanced
expression of the pro-apoptotic p53 target gene BBC3.[16][17] This ultimately results in the
disruption of neurite integrity.[17]
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The following diagram illustrates the proposed signaling pathway for branaplam-induced
neurotoxicity.
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Caption: Branaplam-induced p53-mediated neurotoxicity.
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SMN2 Splicing Modulation by Risdiplam

Risdiplam's therapeutic effect in SMA is achieved through the specific modulation of SMN2
splicing. By promoting the inclusion of exon 7, it restores the production of functional SMN
protein. This process involves the interaction of risdiplam with the SMN2 pre-mRNA and the
core splicing machinery.

The following diagram depicts the signaling pathway of risdiplam's action on SMNZ2.
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Caption: Risdiplam's mechanism of SMN2 splicing modulation.

Conclusion
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RNA splicing modulators represent a powerful and innovative approach to treating genetic
diseases by targeting gene expression at the level of pre-mRNA processing. As exemplified by
branaplam and risdiplam, these small molecules can effectively alter splicing patterns to
produce therapeutic benefits. However, their impact on the transcriptome can be widespread,
leading to off-target effects and potential toxicities that require careful characterization. The
experimental protocols and signaling pathways detailed in this guide provide a framework for
the continued investigation and development of this promising class of drugs. A thorough
understanding of their on- and off-target effects on gene expression is crucial for the design of
safer and more effective RNA splicing-based therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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